![molecular formula C16H17N5O4S B2773071 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 946379-39-1](/img/structure/B2773071.png)
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
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Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic aromatic organic compound that have been studied for their diverse biological activities . They are considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
- Researchers have explored the antibacterial and antifungal potential of this compound. For instance, a derivative, 2-thioxodihydropyrido[2,3-d]pyrimidine , exhibited broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL. It also demonstrated reasonable antifungal activity (MIC 31.25 μg/mL) .
- A green and simple electrochemical method was developed for synthesizing pyrimidin-2(1H)-ones. This approach avoids the need for catalysts, oxidants, or toxic reagents. The desired products were obtained in moderate to good yields via a stepwise ‘one-pot’ reaction .
- Hydrazinyl derivatives, including this compound, are gaining interest due to their versatile reactivity. They readily undergo various reactions, especially ring closure processes. Researchers have explored their potential as intermediates in organic synthesis .
Antibacterial and Antifungal Activity
Electrochemical Synthesis of Pyrimidin-2(1H)-ones
Hydrazinyl Derivatives and Ring Closure
properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-25-12-5-3-2-4-11(12)18-13(23)9-26-16-19-14-10(15(24)20-16)8-17-21(14)6-7-22/h2-5,8,22H,6-7,9H2,1H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRSLRDUFDHSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide |
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